N,N-dimethylglycine
Overview
Description
N,N-Dimethylglycine: is a derivative of the amino acid glycine, characterized by the presence of two methyl groups attached to the nitrogen atom. It is a naturally occurring compound found in various foods such as beans and liver. This compound has been marketed as a dietary supplement due to its potential health benefits .
Mechanism of Action
Target of Action
N,N-Dimethylglycine (DMG) is a tertiary amino acid that naturally occurs as an intermediate metabolite in choline-to-glycine metabolism . It has been found to act as an agonist of the glycine site of the NMDA receptor . The primary target of DMG is the Monomeric sarcosine oxidase .
Mode of Action
DMG interacts with its targets, primarily the Monomeric sarcosine oxidase, to influence various biochemical processes. It is involved in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction .
Biochemical Pathways
DMG is involved in several biochemical pathways. It is formed in the liver mitochondria by the action of ß-homocysteine methyltransferase during the metabolism of homocysteine to methionine . Betaine, which is formed from choline, is the methyl donor in this reaction, and DMG is formed by the removal of one methyl group from betaine . It is also involved in the Glycine and Serine Metabolism, Betaine Metabolism, and Methionine Metabolism .
Pharmacokinetics
It is known that dmg is formed in the liver mitochondria during the metabolism of homocysteine to methionine . More research is needed to fully understand the ADME properties of DMG and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMG. For example, in broiler diets, DMG has been shown to improve the feed:gain ratio without being accumulated in consumer parts . . More research is needed to fully understand how environmental factors influence the action of DMG.
Biochemical Analysis
Biochemical Properties
N,N-Dimethylglycine acts as an agonist of the glycine site of the NMDA receptor . It is involved in the metabolism of homocysteine to methionine, where it is formed by the removal of one methyl group from betaine .
Cellular Effects
This compound sodium salt (DMG-Na) has been shown to promote the proliferation of cultured human epidermal HaCaT keratinocytes . It also promotes keratinocyte migration and upregulates the synthesis and release of specific growth factors . DMG-Na exerts robust anti-inflammatory and antioxidant effects .
Molecular Mechanism
This compound has been found to interact with monomeric sarcosine oxidase, an enzyme from Bacillus sp. (strain B-0618)
Dosage Effects in Animal Models
Limited studies have been performed on the dosage effects of this compound in animal models. There is anecdotal evidence that it may benefit animals with certain immune, cardiovascular, or metabolic diseases .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycine and serine metabolism, betaine metabolism, and the metabolism of homocysteine to methionine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Neutralization Method: N,N-Dimethylglycine can be synthesized through the neutralization of its sodium salt with sulfuric acid.
Monochloroacetic Acid Method: Another method involves treating monochloroacetic acid with aqueous dimethylamine followed by hydrochloric acid, yielding this compound as its hydrochloride salt.
Industrial Production Methods: Industrial production often employs the neutralization method due to its higher yield and cost-effectiveness. The process involves intermediate steam distillation and isolation of N,N-Dimethylamino acetonitrile, followed by caustic hydrolysis and methanol extraction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylglycine can undergo oxidation reactions, particularly in biological systems where it is metabolized.
Reduction: It can be reduced to simpler amines under specific conditions.
Substitution: The compound can participate in substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Produces formaldehyde and glycine.
Reduction: Yields simpler amines.
Substitution: Results in the formation of substituted glycine derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethylglycine is used as a biochemical reagent in various chemical reactions and studies.
Biology: It plays a role in the metabolism of choline to glycine, acting as an intermediate metabolite .
Medicine: this compound has been studied for its potential benefits in enhancing oxygen utilization, reducing fatigue, and improving endurance performance. It has also been investigated for its effects on patients with progressive multiple sclerosis .
Industry: The compound is used as a feed additive in animal nutrition to improve growth and performance .
Comparison with Similar Compounds
Glycine: The parent amino acid from which N,N-Dimethylglycine is derived.
Betaine: Another methylated derivative of glycine, involved in similar metabolic pathways.
Sarcosine: A related compound formed from the demethylation of this compound.
Uniqueness: this compound is unique due to its dual methyl groups on the nitrogen atom, which confer distinct biochemical properties and metabolic roles compared to its analogs .
Properties
IUPAC Name |
2-(dimethylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDGPVCHZBVARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride) | |
Record name | N,N-Dimethylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6074336 | |
Record name | Glycine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1118-68-9 | |
Record name | N,N-Dimethylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-dimethylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 °C | |
Record name | N,N-dimethylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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